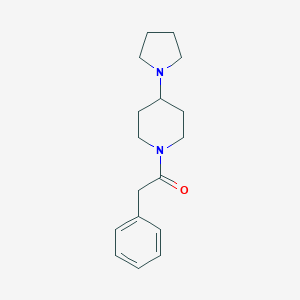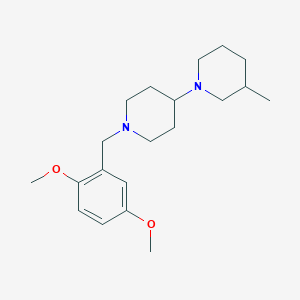![molecular formula C24H29FN4 B247048 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B247048.png)
3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. It is a commonly used research tool for investigating the role of this receptor in various physiological and pathological processes. In
Mechanism of Action
The mechanism of action of 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole involves its binding to the serotonin 5-HT1A receptor. It acts as a selective antagonist of this receptor, which is widely distributed in the central nervous system. The 5-HT1A receptor plays a key role in the regulation of serotonin neurotransmission, and its dysfunction has been implicated in various psychiatric and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole are mainly related to its antagonism of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, appetite, and sleep. By blocking this receptor, 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole can modulate these functions and provide insights into the underlying mechanisms of various disorders.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole in lab experiments is its selectivity for the serotonin 5-HT1A receptor. This allows researchers to study the specific effects of this receptor on various physiological and pathological processes. However, one limitation of using 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole is its relatively short half-life, which requires frequent dosing in experiments.
Future Directions
There are several future directions for research on 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole. One area of interest is the development of more selective and potent antagonists of the serotonin 5-HT1A receptor. Another area of research is the investigation of the role of this receptor in the pathophysiology of various disorders, such as anxiety, depression, and schizophrenia. Additionally, the use of 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole in combination with other drugs or therapies may provide new insights into the treatment of these disorders.
Synthesis Methods
The synthesis of 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole involves several steps. The first step is the reaction of 2-fluorobenzaldehyde with piperidine in the presence of sodium borohydride to form 2-fluoro-1-(piperidin-1-yl)ethanol. The second step is the reaction of 2-fluoro-1-(piperidin-1-yl)ethanol with 4-(4-chlorophenyl)piperazine in the presence of potassium carbonate to form 4-(2-fluoro-1-(piperidin-1-yl)ethyl)-4-(4-chlorophenyl)piperazine. The third step is the reaction of 4-(2-fluoro-1-(piperidin-1-yl)ethyl)-4-(4-chlorophenyl)piperazine with 1H-indole-3-carboxaldehyde in the presence of acetic acid to form 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole.
Scientific Research Applications
3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole is widely used in scientific research to investigate the role of the serotonin 5-HT1A receptor in various physiological and pathological processes. Some of the areas of research where 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole is used include anxiety, depression, schizophrenia, and drug addiction. It is also used to study the effects of serotonin on cardiovascular function, gastrointestinal motility, and thermoregulation.
properties
Product Name |
3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole |
|---|---|
Molecular Formula |
C24H29FN4 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-[[4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C24H29FN4/c25-22-6-2-4-8-24(22)29-15-13-28(14-16-29)20-9-11-27(12-10-20)18-19-17-26-23-7-3-1-5-21(19)23/h1-8,17,20,26H,9-16,18H2 |
InChI Key |
ZPERRVVQFXNOJR-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)





![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B246979.png)
![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)
![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)


